3-Amino-6-ethoxypicolinonitrile
Overview
Description
3-Amino-6-ethoxypicolinonitrile is a chemical compound with the molecular formula C8H9N3O It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 3-position and an ethoxy group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-ethoxypicolinonitrile typically involves the reaction of 3-amino-6-chloropicolinonitrile with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-ethoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-ethoxypicolinonitrile has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-6-ethoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-Amino-6-chloropicolinonitrile: Similar structure but with a chlorine atom instead of an ethoxy group.
3-Amino-6-methoxypicolinonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
3-Amino-6-ethynylpicolinonitrile: Similar structure but with an ethynyl group instead of an ethoxy group.
Uniqueness: 3-Amino-6-ethoxypicolinonitrile is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This modification can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Biological Activity
3-Amino-6-ethoxypicolinonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₉H₁₄N₄O
- Molecular Weight : 182.23 g/mol
The compound features an ethoxy group and an amino group attached to a picolinonitrile backbone, which contributes to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding with active sites on proteins, while the ethoxy group enhances lipophilicity, improving membrane permeability.
Enzyme Inhibition
Research has indicated that this compound exhibits enzyme inhibition properties. It has been investigated for its ability to inhibit specific enzymes involved in various metabolic pathways, which could lead to therapeutic applications in conditions such as cancer and inflammation.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism involves disrupting cellular signaling pathways crucial for tumor growth.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects. It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.
Case Studies
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In Vitro Anticancer Study :
- A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC₅₀ values suggesting significant potency against these cells.
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Enzyme Inhibition Study :
- In another study, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. The results showed that it effectively reduced COX activity, indicating potential use as an anti-inflammatory agent.
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Animal Model Evaluation :
- An animal model study assessed the anti-inflammatory effects of this compound in induced arthritis. The treatment group exhibited reduced swelling and pain compared to controls, supporting its therapeutic potential in inflammatory diseases.
Data Tables
Properties
IUPAC Name |
3-amino-6-ethoxypyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-4-3-6(10)7(5-9)11-8/h3-4H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODZHFBQKIYUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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